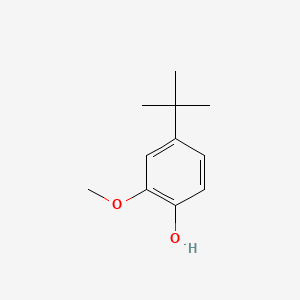

4-Tert-butyl-2-methoxyphenol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2-methoxyphenol can be synthesized through the alkylation of 4-methoxyphenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where 4-methoxyphenol and isobutylene are combined in the presence of an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone methides.

Reduction: It can be reduced to form corresponding hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

Oxidation: Quinone methides.

Reduction: Hydroquinones.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-2-methoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

Biology: Studied for its effects on cellular oxidative stress and its potential as an anti-cancer agent.

Medicine: Investigated for its anti-inflammatory and anti-microbial properties.

Industry: Used as a preservative in food packaging, cosmetics, and rubber products

Wirkmechanismus

4-Tert-butyl-2-methoxyphenol exerts its effects primarily through its antioxidant properties. It stabilizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells and tissues. The compound also inhibits the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) upon stimulation with lipopolysaccharides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Di-tert-butyl-4-methylphenol (BHT)

- 2,4,6-Tri-tert-butylphenol (TBP)

- 3-tert-Butyl-4-hydroxyanisole

Uniqueness

Compared to similar compounds, 4-tert-butyl-2-methoxyphenol is unique due to its specific combination of antioxidant and anti-inflammatory properties. While BHT and TBP are also antioxidants, this compound has been shown to have enhanced synergistic effects when combined with these compounds .

Biologische Aktivität

4-Tert-butyl-2-methoxyphenol, commonly known as BHA (butylated hydroxyanisole), is a phenolic compound extensively studied for its biological activities. This article explores its various biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a methoxy group (-OCH₃) and a tert-butyl group (-C(CH₃)₃) attached to a phenolic ring. The presence of these groups contributes to its unique chemical behavior, influencing its solubility, reactivity, and biological interactions.

1. Antioxidant Properties

BHA is widely recognized for its antioxidant capabilities. It acts by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular components from oxidative damage. Studies have demonstrated that BHA enhances the activity of antioxidant enzymes and exhibits synergistic effects when combined with other antioxidants like BHT (butylated hydroxytoluene) .

2. Anti-inflammatory Effects

Research indicates that BHA possesses anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in various cell models, suggesting its potential role in managing inflammatory diseases .

3. Antimicrobial Activity

BHA exhibits antimicrobial properties against various pathogens. Its effectiveness varies with concentration and the type of microorganism tested. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for food preservation and pharmaceutical applications .

The biological activities of BHA can be attributed to several mechanisms:

- Free Radical Scavenging: BHA donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Gene Expression Modulation: It influences the expression of genes involved in oxidative stress responses and inflammation, such as COX-2 and TNF-α .

- Enzyme Interaction: BHA interacts with various enzymes, potentially altering their activity to favor protective pathways against oxidative stress .

Case Studies

Case Study 1: Antioxidant Efficacy in Food Preservation

In a study assessing the efficacy of BHA as a food preservative, it was found that incorporating BHA significantly reduced lipid oxidation in meat products during storage. The results indicated an extended shelf life due to its antioxidant properties .

Case Study 2: Inhibition of Tumor Growth

Another investigation explored the effects of BHA on tumor cell lines. Results showed that BHA inhibited cell proliferation in certain cancer types by inducing apoptosis and modulating signaling pathways related to cell survival .

Environmental Impact

While BHA is beneficial in many applications, concerns regarding its environmental persistence and potential endocrine-disrupting effects have been raised. Studies indicate that BHA can accumulate in aquatic environments, necessitating further research into its degradation and safe use .

Eigenschaften

IUPAC Name |

4-tert-butyl-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERZNTMEVJWJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202161 | |

| Record name | Phenol, (1,1-dimethylethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37987-27-2, 53894-31-8 | |

| Record name | 4-(1,1-Dimethylethyl)-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37987-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, (1,1-dimethylethyl)-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.